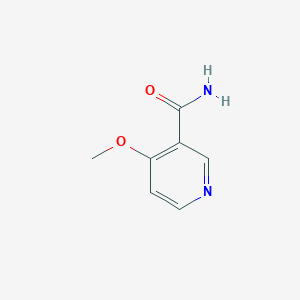

4-Methoxynicotinamide

Description

Historical Context and Evolution of Nicotinamide (B372718) Analogues in Medicinal Chemistry

Nicotinamide, a form of vitamin B3, and its parent molecule, nicotinamide adenine (B156593) dinucleotide (NAD), are central to cellular metabolism and have a rich history in medicinal chemistry. nih.gov Their fundamental roles as coenzymes in redox reactions and as substrates for various signaling pathways have spurred extensive research into their derivatives. nih.gov The exploration of nicotinamide analogues has been a continuous effort to modulate the activity of NAD-dependent enzymes, which are implicated in a wide range of diseases, including metabolic disorders, cancer, and neurodegenerative conditions. nih.govmdpi.com This has led to the development of a vast library of synthetic analogues designed to probe, inhibit, or enhance the functions of these enzymes. nih.gov

The Role of 4-Methoxynicotinamide within Pyridine (B92270) Carboxamide Chemistry

This compound belongs to the pyridine carboxamide class of compounds, which are characterized by a pyridine ring with an amide substituent. ontosight.ai The introduction of a methoxy (B1213986) group at the 4-position of the nicotinamide scaffold significantly influences its electronic properties and reactivity. This substituent can alter the molecule's interaction with biological targets and serves as a crucial handle for further chemical modifications. ontosight.ai The unique structural and reactive properties of this compound make it a valuable building block in the synthesis of more complex molecules with desired biological activities. aaronchem.com

Scope and Significance of Academic Research on this compound

Academic research on this compound has highlighted its importance as a versatile precursor in drug discovery and chemical biology. A notable application is its use in the synthesis of potent and selective agonists for the sphingosine-1-phosphate receptor 1 (S1P1), a key target in the treatment of autoimmune diseases like multiple sclerosis. acs.orgnih.gov Furthermore, studies have investigated this compound and its derivatives in the context of enzyme inhibition, particularly targeting nicotinamidases, which are involved in NAD+ salvage pathways. nih.gov The availability and reactivity of this compound continue to make it a valuable tool for researchers exploring new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-6-2-3-9-4-5(6)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQLBCIJYNCZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291811 | |

| Record name | 4-Methoxynicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7418-64-6 | |

| Record name | 4-Methoxy-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7418-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 78318 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007418646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7418-64-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxynicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Reactivity of 4 Methoxynicotinamide

Methodologies for the Chemical Synthesis of 4-Methoxynicotinamide

The synthesis of this compound can be approached through various chemical strategies, ranging from traditional multistep routes to more modern and sustainable methodologies.

Multistep Synthetic Routes from Established Precursors

The preparation of this compound can be achieved from several established precursors through well-defined reaction sequences. One common strategy involves the modification of a pre-existing nicotinic acid or nicotinonitrile backbone.

A plausible and frequently utilized precursor is 4-chloronicotinic acid . lookchem.com The synthesis would proceed via a nucleophilic aromatic substitution reaction where the chloro group at the 4-position is displaced by a methoxide (B1231860) source, such as sodium methoxide. The resulting 4-methoxynicotinic acid can then be converted to the corresponding amide, this compound. This amidation can be achieved through various standard methods, including conversion to the acid chloride followed by reaction with ammonia, or by using peptide coupling reagents.

Another viable precursor is 4-hydroxynicotinic acid . In this case, the synthesis would involve the methylation of the hydroxyl group to form the methoxy (B1213986) ether. Reagents such as methyl iodide in the presence of a suitable base can be employed for this O-methylation. nih.gov Following the formation of 4-methoxynicotinic acid, the subsequent amidation step would yield the final product.

A documented synthesis of this compound starts from 4-methoxy-3-pyridinecarboxaldehyde . The aldehyde is first reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime. This intermediate is then treated with methanesulfonyl chloride in pyridine (B92270), which facilitates the Beckmann rearrangement to yield this compound.

| Precursor | Key Transformation(s) | Reagents (Examples) |

| 4-Chloronicotinic acid | Nucleophilic Aromatic Substitution, Amidation | 1. Sodium methoxide; 2. Thionyl chloride, Ammonia |

| 4-Hydroxynicotinic acid | O-Methylation, Amidation | 1. Methyl iodide, Base; 2. Coupling agents (e.g., HATU) |

| 4-Methoxy-3-pyridinecarboxaldehyde | Oxime formation, Beckmann rearrangement | 1. Hydroxylamine hydrochloride; 2. Methanesulfonyl chloride |

Exploration of Chemodivergent and Sustainable Synthetic Approaches

Modern synthetic chemistry is increasingly focused on the development of chemodivergent and sustainable methods. Chemodivergent synthesis allows for the generation of diverse molecular structures from a single substrate by carefully tuning reaction conditions. rsc.orgacs.orgnih.govrsc.orgresearchgate.net For instance, the use of different catalysts or additives can steer a reaction towards different products. While specific chemodivergent strategies for this compound are not extensively documented, the principles can be applied. For example, a common intermediate could potentially be diversified to yield various substituted nicotinamides by selecting appropriate catalysts and reaction partners.

Sustainable or "green" chemistry principles are also being applied to the synthesis of heterocyclic compounds. rsc.org This includes the use of biocatalysis, flow chemistry, and environmentally benign solvents. For nicotinamide (B372718) derivatives, methods such as enzyme-catalyzed amidation in continuous-flow microreactors have been developed. rsc.org These approaches offer advantages in terms of reduced waste, milder reaction conditions, and improved safety profiles. The application of such sustainable methods to the synthesis of this compound presents a promising area for future research.

Enzymatic Synthesis and Biocatalytic Transformations for this compound Analogues

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high specificity and under mild conditions. For the synthesis of nicotinamide analogues, oxidoreductases are a key class of enzymes that utilize nicotinamide cofactors like NAD(P)+. rsc.org

The development of synthetic analogues of these cofactors is an active area of research, as these biomimetics can be more stable and cost-effective. acs.orgacs.org Hydrogen-driven biocatalytic systems for the recycling of these synthetic analogues are also being explored. researchgate.net While direct enzymatic synthesis of this compound is not widely reported, the enzymatic amidation of the corresponding carboxylic acid, 4-methoxynicotinic acid, is a feasible approach. Furthermore, this compound can serve as a substrate in enzymatic reactions for the synthesis of NAD analogues.

Chemical Transformations and Reaction Mechanisms Involving this compound

The chemical reactivity of this compound is dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing nicotinamide moiety on the pyridine ring.

Nucleophilic Substitution Reactions of the Pyridine Ring

The pyridine ring is generally susceptible to nucleophilic attack, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. savemyexams.com The presence of a methoxy group at the 4-position, which is an electron-donating group, would typically deactivate the ring towards nucleophilic attack. However, the reactivity is also influenced by the amide group at the 3-position.

The carbonyl chloride group in related compounds like 4-methoxypyridine-2-carbonyl chloride is highly reactive towards nucleophiles. In the case of this compound, direct nucleophilic substitution on the pyridine ring is expected to be challenging due to the presence of the methoxy group. However, reactions at the amide nitrogen or the carbonyl carbon are more likely. The N-oxide of 4-methoxypyridine (B45360) is known to undergo both electrophilic and nucleophilic substitution reactions. researchgate.net

Oxidation and Reduction Pathways of the Nicotinamide Moiety

The nicotinamide moiety in this compound can undergo both oxidation and reduction reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize the nicotinamide moiety. libretexts.orgmasterorganicchemistry.com Depending on the reaction conditions, this can lead to the formation of the corresponding carboxylic acid, 4-methoxynicotinic acid, through hydrolysis of the amide. The oxidation of related aromatic compounds with KMnO4 is a well-established transformation. nih.gov

Reduction: The pyridine ring of nicotinamide derivatives can be reduced using various methods. Catalytic hydrogenation, for instance, using a palladium catalyst, can selectively reduce the nitro group in a related compound without affecting the pyridine ring. rsc.orgmit.edu For the reduction of the pyridine ring itself, stronger reducing agents or different catalysts might be required. Sodium borohydride (B1222165) (NaBH4) is a common reagent for the reduction of carbonyl groups and can also, under certain conditions, reduce the pyridine ring of nicotinamide derivatives. evitachem.comgoogle.comacs.orgacs.org The reduction of N-substituted nicotinamides with sodium borohydride can yield a mixture of dihydro-derivatives.

| Transformation | Reagent Examples | Potential Product(s) |

| Oxidation | Potassium permanganate (KMnO4) | 4-Methoxynicotinic acid |

| Reduction | Sodium borohydride (NaBH4) | Dihydropyridine derivatives |

| Catalytic Hydrogenation | H2, Palladium/Carbon | Reduction of other functional groups, potential for ring reduction |

Amidation Reactions and Carbon-Nitrogen Bond Formation

The amide functionality of this compound is a primary site for chemical modification, allowing for the construction of a diverse range of derivatives through carbon-nitrogen (C-N) bond formation. These reactions are crucial for linking the this compound core to other molecular fragments, thereby modulating its physicochemical and biological properties.

A common strategy for amidation involves the use of coupling reagents that activate the carboxylic acid partner for subsequent reaction with an amine. For instance, the synthesis of N-(4-chlorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide utilizes carbodiimide (B86325) coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). This method facilitates the formation of an active ester intermediate, which readily reacts with the amine to form the desired amide bond. The general applicability of this approach allows for the coupling of various amines to the nicotinamide scaffold.

Palladium-catalyzed amidation reactions represent another powerful tool for C-N bond formation. While direct palladium-catalyzed amidation of the this compound itself is less commonly reported, related transformations on similar heterocyclic systems provide valuable insights. For example, the palladium-catalyzed amidation of enol triflates offers a mild and versatile route to enamides. organic-chemistry.org This suggests the potential for functionalizing derivatives of this compound at other positions on the pyridine ring, which could then be subjected to palladium-catalyzed C-N coupling reactions. The choice of ligand, such as Xantphos, and the palladium source, like Pd₂(dba)₃, are critical for achieving high yields under mild conditions. organic-chemistry.org

Furthermore, direct amidation can be achieved under thermal conditions or with the aid of catalysts. The reaction of 4-methoxynicotinic acid with amines can be promoted by reagents like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane 2,4,6-trioxide, often in the presence of a base such as pyridine. google.com The fundamental nature of the C-N bond, a polarized covalent linkage, underpins the reactivity in these transformations. nih.gov

Carbon-Carbon Bond Cleavage Mechanisms in Derivatization Strategies

While carbon-carbon bonds are generally stable, their cleavage can be a strategic step in the derivatization of heterocyclic compounds, leading to novel molecular architectures. In the context of this compound and its derivatives, C-C bond cleavage can occur under specific conditions, often mediated by enzymes or chemical reagents.

One relevant example of C-C bond cleavage is decarboxylation, the removal of a carboxyl group as carbon dioxide. For the related compound, 2-amino-4-methoxynicotinic acid, decarboxylation can occur under certain conditions to yield a substituted pyridine. smolecule.com This type of reaction is a powerful tool for removing a functional group that may have been necessary for an earlier synthetic step but is not desired in the final product. The mechanism of decarboxylation often involves the formation of a stabilized carbanion or a concerted pericyclic reaction, facilitated by the electronic nature of the pyridine ring.

In the broader context of pyridine derivatives, cytochrome P450 enzymes, particularly from the CYP3A family, are known to catalyze C-C bond cleavage reactions in drug metabolism. nih.gov These enzymatic reactions can involve mechanisms such as retro-aldol reactions or the formation of unstable intermediates that subsequently fragment. For example, the metabolism of Pexidartinib, which contains a substituted pyridine ring, involves CYP3A-mediated C-C bond cleavage. nih.gov While not a direct example with this compound, these enzymatic transformations highlight the potential for C-C bond lability in such scaffolds under specific biological or biomimetic conditions.

Chemical methods for C-C bond cleavage in aldehydes and ketones are also well-established and can be conceptually applied to derivatives of this compound that contain such functional groups. dtu.dk For instance, the haloform reaction involves the cleavage of a methyl ketone to a carboxylic acid and a haloform, driven by the stability of the resulting carboxylate and trihalomethyl anion. dtu.dk

This compound as a Key Synthetic Intermediate and Building Block

The chemical reactivity of this compound, particularly at its amide and methoxy groups, as well as the pyridine ring itself, makes it a valuable intermediate for the synthesis of more complex molecules.

Construction of Novel Nicotinamide Derivatives and Analogues

This compound serves as a readily available starting material for the synthesis of a wide array of novel nicotinamide analogues. For example, it has been used in the synthesis of potent and selective agonists of the S1P1 receptor. organic-chemistry.org In one such synthesis, this compound is deprotonated with sodium hydride (NaH) and then reacted with an isocyanate to form a carbamoylnicotinamide derivative. organic-chemistry.org This highlights the utility of the amide nitrogen as a nucleophile after deprotonation.

Furthermore, the methoxy group can be a site for modification. In related nicotinic acid derivatives, the methoxy group can be replaced by various nucleophiles under appropriate conditions, allowing for the introduction of different functionalities at the 4-position of the pyridine ring. smolecule.com

Integration into Complex Heterocyclic Scaffolds

The pyridine ring of this compound can be incorporated into larger, more complex heterocyclic systems, including fused heterocycles. The synthesis of fused ring systems often involves the strategic functionalization of the pyridine core, followed by intramolecular cyclization reactions. For instance, derivatives of this compound can be designed to contain reactive groups that can participate in cyclization reactions to form bicyclic or tricyclic systems. uomustansiriyah.edu.iqsioc-journal.cn

The synthesis of N-fused heterocycles, for example, can be achieved through copper-mediated Csp-S coupling followed by a 5-endo-dig cyclization sequence, a strategy that could be adapted for suitably functionalized this compound derivatives. psu.edu These complex scaffolds are of significant interest in medicinal chemistry due to their rigid conformations and potential for high-affinity binding to biological targets.

Optimization of Synthetic Reaction Conditions for Enhanced Selectivity and Yield

The efficiency of synthetic transformations involving this compound is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, catalyst, and base is crucial for maximizing yield and achieving the desired selectivity.

In amidation reactions, the choice of solvent can significantly impact the reaction outcome. For the synthesis of N-(4-chlorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, adjusting the solvent polarity, for example, by choosing between dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF), can lead to improved yields. The temperature of the reaction is another critical factor, with a range of 60–80°C often being optimal for these types of couplings.

The selection of the base is also paramount, especially in reactions where epimerization or other side reactions are a concern. In the ring-opening polymerization of O-carboxyanhydrides, the use of a less basic pyridine derivative like 4-methoxypyridine (pKa = 6.6) instead of the more basic 4-dimethylaminopyridine (B28879) (DMAP) (pKa = 9.7) was found to decrease epimerization. frontiersin.org This principle of tuning the basicity of the catalyst or additive is broadly applicable to many reactions involving sensitive substrates.

The following tables summarize the impact of various reaction parameters on the synthesis and derivatization of nicotinamide analogues.

Table 1: Optimization of Amidation Reaction Conditions for Nicotinamide Derivatives

| Parameter | Variation | Observation | Reference |

| Solvent | DMF vs. THF | Yield improvements can be achieved by adjusting solvent polarity. | |

| Temperature | 60–80°C | Optimal temperature range for many carbodiimide-mediated couplings. | |

| Base | K₂CO₃ | Effective catalytic base for etherification and amidation steps. | |

| Catalyst | 4-Methoxypyridine vs. DMAP | Less basic 4-methoxypyridine can reduce side reactions like epimerization. | frontiersin.org |

Table 2: Influence of Catalyst System on Palladium-Catalyzed Amidation

| Component | Variation | Role/Effect | Reference |

| Palladium Source | Pd₂(dba)₃ | Commonly used and effective palladium precursor. | organic-chemistry.org |

| Ligand | Xantphos | Bidentate phosphine (B1218219) ligand, often optimal for amidation of enol triflates. | organic-chemistry.org |

| Base | Cs₂CO₃ | Effective inorganic base for palladium-catalyzed amidation. | organic-chemistry.org |

| Solvent | Dioxane | Aprotic solvent suitable for many palladium-catalyzed cross-coupling reactions. | organic-chemistry.org |

Molecular Interactions and Biological Activities of 4 Methoxynicotinamide and Its Analogues

Investigation of Enzyme Inhibition Profiles

The structural modification of the nicotinamide (B372718) scaffold, particularly at the 4-position with a methoxy (B1213986) group, can significantly influence its interaction with various enzymes. The following sections detail the known inhibitory activities of 4-methoxynicotinamide and its analogues.

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide by catalyzing its methylation to form 1-methylnicotinamide (B1211872) (MNA). patsnap.comnih.gov This process influences cellular levels of nicotinamide and the universal methyl donor, S-adenosyl-L-methionine (SAM). patsnap.com Overexpression of NNMT has been associated with various metabolic diseases and cancers. patsnap.comnih.gov Consequently, the development of NNMT inhibitors is an active area of research.

While direct inhibitory data for this compound on NNMT is not extensively documented in the reviewed literature, several of its derivatives have emerged as potent inhibitors of this enzyme.

The primary mechanism by which NNMT inhibitors, including derivatives of this compound, exert their effect is by blocking the enzymatic activity of NNMT. patsnap.com This inhibition prevents the transfer of a methyl group from SAM to nicotinamide, thereby disrupting the formation of MNA. patsnap.com By doing so, these inhibitors can modulate metabolic pathways and rectify dysregulation associated with NNMT overexpression. patsnap.com

NNMT inhibitors can work by targeting and binding to the active site of the enzyme. patsnap.comnih.gov Some inhibitors are competitive with nicotinamide, binding to the nicotinamide pocket of the enzyme. mdpi.com For instance, certain tricyclic inhibitors occupy the nicotinamide binding pocket. mdpi.com Other inhibitors can be bisubstrate-like, occupying both the nicotinamide and SAM binding pockets. mdpi.com There are also examples of irreversible inhibitors that covalently modify cysteine residues within the active site of NNMT. nih.gov

Structure-activity relationship (SAR) studies have been instrumental in the development of potent and selective NNMT inhibitors. Research has shown that modifications to the nicotinamide scaffold can significantly impact inhibitory potency.

One notable analogue is 6-methoxynicotinamide (B1672817) (also known as JBSNF-000088), which has been identified as a potent and orally active NNMT inhibitor. nih.govmedchemexpress.commedchemexpress.commedchemexpress.comabmole.com Another related compound, 4-amino-6-methoxynicotinamide (AMO-NAM), has also been investigated as an NNMT inhibitor. nih.gov The development of such compounds often involves extensive medicinal chemistry efforts to understand the relationship between their structure and their ability to inhibit NNMT activity. nih.gov For example, the identification of a tricyclic hit series from high-throughput screening led to the synthesis of numerous analogues to optimize potency and properties. nih.gov

The inhibitory activities of 6-methoxynicotinamide against NNMT from different species are summarized in the table below.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 6-Methoxynicotinamide (JBSNF-000088) | Human NNMT | 1.8 | medchemexpress.commedchemexpress.commedchemexpress.comabmole.com |

| Monkey NNMT | 2.8 | medchemexpress.commedchemexpress.commedchemexpress.comabmole.com | |

| Mouse NNMT | 5.0 | medchemexpress.commedchemexpress.commedchemexpress.comabmole.com |

Nicotinamidases are enzymes that deaminate nicotinamide to nicotinic acid, a key step in the Preiss-Handler pathway of NAD+ synthesis. researchgate.net Another important class of enzymes regulated by nicotinamide are the sirtuins, which are NAD+-dependent deacetylases. nih.gov

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair and other cellular processes. Some nicotinamide analogues have been investigated for their potential to inhibit PARP. However, based on the reviewed literature, there is no specific information available regarding the activity of this compound or its direct derivatives as broad-spectrum enzyme modulators or as inhibitors of PARP.

Nicotinamide N-Methyltransferase (NNMT) Inhibition by this compound Derivatives

Receptor Agonism and Antagonism Studies

Beyond enzyme inhibition, nicotinamide analogues have also been explored for their ability to interact with cellular receptors. Research in this area has revealed that specific structural modifications to the this compound scaffold can lead to potent and selective receptor modulation.

A significant finding in this context is the development of 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide , an analogue of this compound, which has been identified as a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1). nih.govacs.org The S1P1 receptor is a G-protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking. nih.govacs.org

This particular analogue demonstrates high potency and efficacy at the S1P1 receptor, with an EC50 value in the nanomolar range. nih.govacs.org It also exhibits excellent selectivity for S1P1 over other S1P receptor subtypes (S1P2–5). nih.gov

The receptor agonistic activity of this this compound derivative is presented in the table below.

| Compound | Receptor Target | EC50 (µM) | Efficacy (%) | Reference |

|---|---|---|---|---|

| 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide | S1P1 | 0.035 | 96 | nih.govacs.org |

Agonistic Activity towards Sphingosine-1-phosphate 1 (S1P1) Receptors by Carbamoylnicotinamide Analogues

The sphingosine-1-phosphate-1 (S1P1) receptor, a G-protein-coupled receptor (GPCR), plays a crucial role in regulating the trafficking of lymphocytes from lymphatic tissues. nih.gov Synthetic agonists targeting this receptor are of significant interest for therapies requiring immunosuppression, such as in multiple sclerosis. nih.govwikipedia.org In the search for novel S1P1 agonists, a high-throughput screening campaign identified a lead compound that paved the way for the development of more potent analogues. acs.org This effort led to the synthesis of 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide, a carbamoylnicotinamide analogue derived from the precursor this compound. nih.govacs.org

This specific analogue, an uncommon example of a synthetic S1P1 agonist that lacks a typical polar headgroup, demonstrates potent agonistic activity. nih.gov Laboratory studies show that it activates S1P1 receptor internalization with an EC50 value of 0.035 μM and 96% efficacy. acs.org The development process explored various substitutions to optimize potency and other properties. For instance, replacing a piperidine (B6355638) ring with a phenyl group in an earlier analogue resulted in carbamoylbenzamide 14, which showed good potency toward S1P1 (EC50 = 0.068 μM, 110% efficacy). acs.org Further modifications led to even more potent compounds, such as analogue 18, which exhibited an EC50 of 0.014 μM with 110% efficacy. nih.gov The introduction of the this compound moiety itself yielded the final compound with a desirable balance of properties, including good potency and excellent microsomal stability. nih.govacs.org

| Compound | Description | EC50 (μM) | Efficacy (%) | Reference |

|---|---|---|---|---|

| Carbamoylbenzamide 14 | Phenyl group-containing analogue | 0.068 | 110 | acs.org |

| Analogue 18 | Optimized analogue | 0.014 | 110 | nih.gov |

| 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide | Final lead compound | 0.035 | 96 | nih.govacs.org |

Exploration of Other G-Protein Coupled Receptor (GPCR) Interactions

The family of sphingosine-1-phosphate receptors consists of five subtypes (S1P1–5), which are involved in a wide array of physiological processes. nih.gov While agonism at the S1P1 receptor is sought for immunosuppression, activity at other subtypes, particularly S1P3, has been linked to undesirable side effects like bradycardia. acs.org Therefore, selectivity is a critical attribute for therapeutic candidates.

The carbamoylnicotinamide analogue, 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide, was evaluated for its activity across other S1P receptor subtypes. nih.govacs.org It demonstrated remarkable selectivity for S1P1. acs.org The compound showed no significant agonistic activity towards S1P2, S1P3, and S1P4 receptors, with EC50 values greater than 25 μM for these subtypes. acs.org It displayed only weak activation of the S1P5 receptor, with an EC50 of 4.3 μM and 58% efficacy. acs.org This high selectivity (over 100-fold against S1P2–5) suggests that this compound can be a valuable research tool to investigate the specific roles of S1P1 agonism, distinguishing its effects from those mediated by other S1P receptors. nih.govacs.org

| Receptor Subtype | EC50 (μM) | Efficacy (%) | Reference |

|---|---|---|---|

| hS1P1 | 0.035 | 96 | acs.org |

| hS1P2 | >25 | N/A | acs.org |

| hS1P3 | >25 | N/A | acs.org |

| hS1P4 | >25 | N/A | acs.org |

| hS1P5 | 4.3 | 58 | acs.org |

Elucidation of Molecular and Cellular Mechanisms of Action

Modulation of Key Cellular Signaling Pathways

The binding of an agonist to the S1P1 receptor initiates downstream intracellular signaling cascades. medigraphic.com S1P1 is a GPCR that couples primarily through the Gαi protein subunit. nih.gov Activation of Gαi-coupled receptors can influence various cellular functions. nih.gov One of the key signaling pathways activated by S1P1 agonists is the mitogen-activated protein kinase (MAPK) pathway, specifically involving p42/p44 MAPK phosphorylation. nih.gov

The primary mechanism by which S1P1 agonists like 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide exert their main biological effect is through the modulation of receptor trafficking. nih.gov Upon binding to the S1P1 receptor on the surface of lymphocytes, the agonist induces the receptor's internalization and subsequent degradation. axionbiosystems.commdpi.com This process of receptor internalization functionally antagonizes the receptor's natural role, which is to respond to the endogenous ligand S1P and facilitate lymphocyte egress from lymphoid organs. nih.govnih.gov By promoting the removal of S1P1 from the cell surface, these agonists effectively trap lymphocytes within the lymph nodes. wikipedia.org

Interactions with Essential Biomolecules: Nucleic Acids and Proteins

The principal molecular interaction of 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide is its direct binding to the S1P1 receptor, a protein belonging to the GPCR superfamily. nih.govacs.org A notable structural feature of this compound is the absence of a polar headgroup, which is typically found in many other synthetic and endogenous S1P1 agonists. nih.govacs.org This suggests a distinct binding mode within the receptor pocket compared to agonists that rely on ionic interactions. mdpi.com There is no current research indicating a direct interaction of this compound with nucleic acids; its biological activity is attributed to its specific protein receptor engagement.

Mechanistic Basis of Cell Proliferation Inhibition and Apoptosis Induction

The primary and most well-documented biological effect of S1P1 agonism by 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide and its analogues is not direct inhibition of cell proliferation or induction of apoptosis. Instead, its mechanism revolves around the regulation of lymphocyte trafficking. nih.govacs.org The immunosuppressive effect is achieved by preventing lymphocytes from exiting secondary lymphoid organs, which reduces the number of circulating lymphocytes available to participate in an immune response. nih.govwikipedia.orgacs.org

This sequestration is a direct result of the agonist-induced internalization and degradation of the S1P1 receptor on lymphocytes. axionbiosystems.com In their normal state, T and B cells require S1P1 signaling to migrate out of lymph nodes and into the bloodstream. nih.gov By functionally antagonizing this pathway, the compound effectively reduces the count of circulating T-cells and B-cells, leading to lymphopenia. nih.gov While some related nicotinamide compounds have been investigated for anticancer properties involving the inhibition of cell proliferation, the established mechanism for this specific S1P1 agonist is centered on immunomodulation through lymphocyte sequestration.

Advanced Biological Activity Assessments in Preclinical Research

The biological activity of 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide has been validated in preclinical animal models. nih.gov In a study involving rats, a single oral administration of the compound resulted in a profound reduction of circulating lymphocytes. nih.govacs.org This demonstrates its oral bioavailability and potent in vivo activity as an S1P1 agonist. acs.org

The potent and highly selective nature of this compound makes it a valuable tool for preclinical research. nih.govacs.org It can be used to explore the specific clinical relevance of S1P1 agonism, separate from the effects of activating other S1P receptor subtypes like S1P3 and S1P5. acs.org Such selective tools are crucial for dissecting the complex biology of the S1P signaling system and for understanding the precise contribution of each receptor to health and disease. acs.org

Research into Antitumor Efficacy and Underlying Mechanisms

Investigations into the antitumor potential of this compound analogues have shown promising results. A notable example is N-(4-chlorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide , a synthetic derivative that has demonstrated significant anticancer properties. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines.

Studies on related nicotinamide derivatives have revealed their potential to suppress the growth of colorectal cancer cells (HCT116) and breast cancer cells (MCF7). The proposed mechanism for this anticancer effect involves the modulation of critical signaling pathways associated with cell growth and apoptosis, although the precise interactions are still under investigation.

Table 1: Antitumor Activity of this compound Analogues

| Compound Name | Cancer Cell Line | Observed Effect | Potential Mechanism of Action |

|---|---|---|---|

| N-(4-chlorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide | General | Potential anticancer properties. | Modulation of cell growth and apoptosis signaling pathways. |

Investigations into Anti-inflammatory Properties and Immunomodulation

The exploration of this compound analogues has yielded significant findings in the realm of anti-inflammatory and immunomodulatory activities.

One such analogue, 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide , has been identified as a potent and selective agonist of the sphingosine-1-phosphate-1 (S1P1) receptor. nih.govacs.org The S1P1 receptor plays a crucial role in regulating the trafficking of lymphocytes from lymphatic tissues. nih.gov By acting as an agonist, this compound induces the internalization of the S1P1 receptor on lymphocytes, which in turn prevents their egress into the periphery and the central nervous system. nih.gov This mechanism of action leads to a significant reduction in circulating lymphocytes, demonstrating a potent immunomodulatory effect that is being investigated for potential therapeutic applications in autoimmune diseases like multiple sclerosis. nih.govresearchgate.net This compound showed an EC50 of 0.035 μM with 96% efficacy towards the S1P1 receptor and caused a dramatic reduction of circulating lymphocytes in rats. nih.govmedchemexpress.cn

Another analogue, 4-amino-6-methoxynicotinamide , functions as an inhibitor of Nicotinamide N-methyltransferase (NNMT). nih.gov Inhibition of NNMT by this compound has been shown to produce anti-inflammatory and anti-fibrotic effects. nih.gov In a mouse model of heart failure with preserved ejection fraction, treatment with 4-amino-6-methoxynicotinamide led to decreased expression of pro-inflammatory and pro-fibrotic genes and reduced macrophage infiltration in both left ventricular and visceral adipose tissue. nih.gov

Table 2: Anti-inflammatory and Immunomodulatory Activity of this compound Analogues

| Compound Name | Target/Mechanism | Key Findings |

|---|---|---|

| 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide | S1P1 Receptor Agonist nih.gov | Potent and selective agonism (EC50 = 0.035 μM, 96% efficacy). nih.govmedchemexpress.cn Reduces circulating lymphocytes. nih.gov |

Exploration of Antimicrobial Potential and Structure-Activity Relationships

While direct studies on the antimicrobial properties of this compound are not widely available, research on structurally related compounds, particularly derivatives of 3-methoxybenzamide (B147233) , has revealed significant antibacterial activity. These compounds target the essential bacterial cell division protein FtsZ. nih.govmdpi.comnih.govacs.org

FtsZ is a highly conserved protein in most bacteria and is essential for bacterial viability, making it an attractive target for new antibacterial drugs. nih.gov Derivatives of 3-methoxybenzamide have been shown to be potent and selective antistaphylococcal agents by disrupting the function of intracellular FtsZ. nih.govmdpi.com This inhibition of FtsZ blocks bacterial cytokinesis, the process of cell division. nih.gov

Structure-activity relationship studies have been crucial in optimizing the potency and pharmaceutical properties of these FtsZ inhibitors. For example, the introduction of difluoro-substituents on the benzamide (B126) ring and various heterocyclic moieties has led to the development of compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comacs.org Some of these derivatives have demonstrated efficacy in animal models of systemic S. aureus infection. nih.gov The exploration of these analogues continues to be a promising avenue for the development of new antibacterial agents to combat antibiotic-resistant infections. nih.gov

Table 3: Antimicrobial Activity of 3-Methoxybenzamide Analogues

| Compound Class | Target | Mechanism of Action | Spectrum of Activity |

|---|---|---|---|

| 3-Methoxybenzamide Derivatives | FtsZ Protein nih.govmdpi.comacs.org | Inhibition of bacterial cell division (cytokinesis). nih.gov | Primarily Gram-positive bacteria, including Staphylococcus aureus (including MRSA). nih.govmdpi.comnih.gov |

Computational and Theoretical Studies on 4 Methoxynicotinamide

Quantum Mechanical and Density Functional Theory (DFT) Analyses

DFT is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties.

A DFT analysis of 4-Methoxynicotinamide would provide critical information about its electronic properties. Key parameters that could be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Other reactivity descriptors that could be derived from a DFT analysis include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity: A measure of the ability of an atom to attract bonding electrons.

Chemical Hardness and Softness: Measures of the resistance to change in electron distribution.

Fukui Functions: Indicators of the most likely sites for nucleophilic and electrophilic attack.

For instance, DFT calculations on other novel fungicides have been used to correlate these electronic parameters with their observed biological activity. acs.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This table is for illustrative purposes only, as no specific published data for this compound was found.)

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Ionization Potential | 6.5 eV | Energy to form a cation |

DFT calculations are also instrumental in predicting spectroscopic data, such as vibrational frequencies (Infrared and Raman spectra) and electronic transitions (UV-Visible spectra). bris.ac.uk By simulating these spectra, researchers can aid in the experimental identification and characterization of the compound.

Furthermore, computational studies can be employed to explore potential reaction pathways for the synthesis or degradation of this compound. By calculating the transition state energies, a theoretical model of reaction kinetics and mechanisms can be developed. For example, quantum mechanics calculations were used to determine the preferred tautomeric form of a related molecule, 2-methoxy-N-(phenylcarbamoyl)benzamide. acs.org

Molecular Docking and Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Given that nicotinamide (B372718) and its derivatives are known to interact with various enzymes, molecular docking studies would be invaluable in identifying potential biological targets for this compound. These simulations would involve docking the 3D structure of this compound into the binding sites of relevant proteins, such as nicotinamide N-methyltransferase (NNMT) or other enzymes involved in NAD+ metabolism. nih.govmdpi.com Such studies have been performed for numerous other nicotinamide analogs to predict their binding modes. nih.gov

Following the docking simulations, a detailed analysis of the binding interactions would be performed. This would involve identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein.

The binding affinity, often expressed as a docking score or a calculated binding free energy (e.g., in kcal/mol), provides an estimation of the strength of the interaction. By comparing the binding affinities of this compound to different targets, its potential selectivity could be predicted.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target (Note: This table is for illustrative purposes only, as no specific published data for this compound was found.)

| Biological Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Enzyme X | -7.8 | Tyr89, Ser123, Phe210 |

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the behavior of atoms and molecules over time. They are used to study the conformational changes and stability of ligand-protein complexes. An MD simulation of a this compound-protein complex would allow for the assessment of the stability of the binding pose predicted by molecular docking. nih.gov It would also provide insights into the flexibility of both the ligand and the protein's binding site, offering a more realistic representation of the biological system. Such simulations have been conducted for niacinamide to understand its penetration through skin lipid bilayers. mdpi.com

Dynamic Behavior of this compound in Solution and Biological Environments

The behavior of a molecule in solution and within the complex milieu of a biological system is inherently dynamic. Molecular dynamics simulations are a powerful tool to study these time-dependent processes at an atomic level of detail.

In Solution:

In an aqueous solution, the dynamics of this compound are primarily governed by its interactions with water molecules. MD simulations using explicit water models, such as TIP3P, can provide a detailed picture of the solvation shell around the molecule. uni-greifswald.de The polar groups of this compound, namely the amide group and the nitrogen atom in the pyridine (B92270) ring, will form hydrogen bonds with surrounding water molecules. The methoxy (B1213986) group, while capable of acting as a hydrogen bond acceptor, will also contribute to the hydrophobic character of the molecule.

In Biological Environments:

Within a biological environment, such as the cytoplasm or the binding pocket of a protein, the dynamic behavior of this compound becomes more complex. The presence of ions, macromolecules, and cellular membranes will influence its conformational preferences and interactions.

MD simulations of ligand-protein complexes can reveal the dynamic nature of their interactions. For instance, the hydrogen bonds formed between this compound and receptor residues may be transient, breaking and reforming on a picosecond to nanosecond timescale. Water molecules can also play a crucial role in mediating these interactions, forming water-bridged hydrogen bonds between the ligand and the protein.

The compactness of a protein structure in the presence of a ligand can be monitored using the radius of gyration (Rg) from an MD trajectory. A stable Rg value over time for a protein-ligand complex suggests that the binding of the ligand does not induce large-scale unfolding or instability in the protein. nih.gov

Table 2: Key Dynamic Properties of this compound from Theoretical Studies

| Property | Computational Method | Description | Significance |

| Solvation Free Energy | MD with Free Energy Calculations | The energy required to transfer the molecule from a vacuum to a solvent. | Indicates the molecule's solubility and partitioning behavior between different environments. |

| Dihedral Angle Distribution | Molecular Dynamics (MD) | The probability of finding a specific rotatable bond in a particular conformation. | Reveals the flexibility and conformational preferences of the molecule in solution or a binding site. |

| Hydrogen Bond Lifetimes | Molecular Dynamics (MD) | The average duration of hydrogen bonds between the molecule and its environment (e.g., water, protein residues). | Characterizes the stability of key interactions that influence binding and dynamics. |

| Root-Mean-Square Fluctuation (RMSF) | Molecular Dynamics (MD) | The fluctuation of atomic positions around their average values. | Highlights the flexible regions of the molecule and its binding partner. |

Structure Activity Relationship Sar and Rational Design of 4 Methoxynicotinamide Derivatives

Design Principles for Modulating Biological Potency and Selectivity

The rational design of 4-methoxynicotinamide derivatives is guided by several key principles aimed at optimizing their interaction with biological targets. A notable example of the application of these principles is in the development of potent and selective agonists for the sphingosine-1-phosphate-1 (S1P1) receptor. acs.orgnih.gov

One primary design strategy involves the modification of the amide moiety of this compound to introduce larger, functionalized substituents. This approach is exemplified by the synthesis of N-carbamoylnicotinamides. For instance, the derivative 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide was designed to explore the spatial and electronic requirements of the S1P1 receptor's binding pocket. acs.orgnih.gov The rationale behind this design was to replace the polar headgroup typical of many S1P1 agonists with a non-polar, yet sterically and electronically complementary, moiety.

The potency and selectivity of these derivatives are highly dependent on the nature of the substituents on the biphenyl (B1667301) ring system. The presence of a trifluoromethyl group, for example, was found to be crucial for high potency. This suggests that electronic effects and the ability to form specific interactions, such as halogen bonds or hydrophobic interactions, are key determinants of biological activity.

Systematic Exploration of Substituent Effects on the Pyridine (B92270) and Amide Moieties

The systematic exploration of substituent effects on both the pyridine and amide portions of this compound derivatives is a cornerstone of establishing a robust SAR. This involves synthesizing a series of analogues with varied substituents and evaluating their impact on biological activity.

In the context of S1P1 receptor agonists, modifications have been systematically introduced to the N-carbamoyl portion of the molecule. The following table illustrates the SAR for a series of this compound derivatives, highlighting the influence of different substituents on their potency as S1P1 agonists. acs.orgnih.gov

| Compound | Substituent (R) on Biphenyl Amine | hS1P1 EC50 (μM) | Efficacy (%) |

|---|---|---|---|

| 1 | 2-(Trifluoromethyl)biphenyl-4-yl | 0.035 | 96 |

| 2 | 2-Chlorobiphenyl-4-yl | > 25 | - |

| 3 | 2-Methylbiphenyl-4-yl | 0.15 | 100 |

| 4 | Biphenyl-4-yl | 1.2 | 110 |

Data sourced from ACS Medicinal Chemistry Letters. acs.orgnih.gov

From this data, it is evident that the nature of the substituent at the 2-position of the biphenyl ring has a profound impact on potency. The 2-(trifluoromethyl)biphenyl (B1313366) derivative (Compound 1) exhibits the highest potency, suggesting a favorable interaction of the trifluoromethyl group with the receptor. In contrast, replacing this group with a chloro substituent (Compound 2) leads to a significant loss of activity. A methyl group (Compound 3) is better tolerated than a simple biphenyl (Compound 4), indicating that a certain degree of steric bulk and electronic modification at this position is beneficial for activity.

While specific SAR studies on modifications to the 4-methoxy group on the pyridine ring of this particular series are not extensively documented in the cited literature, general principles of medicinal chemistry suggest that this group can influence the planarity of the molecule, its metabolic stability, and its interaction with the target protein through hydrogen bonding or steric effects.

Development of Chimeric and Hybrid Nicotinamide (B372718) Analogues

The development of chimeric and hybrid molecules represents an advanced strategy in drug design, where two or more pharmacophores are combined into a single molecule to achieve a desired biological effect. While there is a lack of specific examples in the scientific literature for chimeric or hybrid analogues derived directly from this compound, the principles of this approach can be extrapolated from the broader field of nicotinamide-based drug discovery.

A chimeric molecule based on this compound could be designed by linking it to another molecule with a complementary biological activity. For example, if this compound were found to have a modest affinity for a particular enzyme, it could be chemically linked to a known ligand for a different binding site on the same enzyme, potentially creating a more potent dual-site inhibitor.

Hybridization, on the other hand, involves the fusion of two distinct scaffolds to create a new molecule with a unique pharmacological profile. A hypothetical hybrid of this compound could involve merging its structure with that of another class of receptor modulators. The goal of such a strategy would be to either enhance potency, improve selectivity, or combine multiple therapeutic actions in a single compound.

The rational design of such chimeric and hybrid analogues would heavily rely on structural biology data of the target proteins and computational modeling to predict the optimal linker length and geometry for connecting the different pharmacophoric elements. While the application of these advanced design strategies to this compound specifically is yet to be extensively explored, the foundational principles of medicinal chemistry provide a clear roadmap for future research in this area.

Advanced Characterization Techniques for 4 Methoxynicotinamide

High-Resolution Mass Spectrometry for Molecular Confirmation and Purity Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of 4-Methoxynicotinamide. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a unique molecular formula.

The chemical formula for this compound is C₇H₈N₂O₂. The theoretical exact mass calculated from this formula can be compared to the experimentally measured mass obtained by HRMS. This comparison serves as a primary method for molecular confirmation. Techniques such as nano-liquid chromatography coupled with positive nano-electrospray ionization HRMS (nanoLC/NSI+-HRMS) offer the high sensitivity and accuracy required for such analyses.

Purity analysis is another critical application of HRMS. When coupled with a chromatographic technique like liquid chromatography (LC), it allows for the separation and identification of the main compound from any synthesis-related impurities or degradation products. The high mass accuracy of HRMS helps in assigning molecular formulas to these trace-level impurities, facilitating their identification and characterization. The consistent measurement of the exact mass across the chromatographic peak corresponding to this compound confirms the homogeneity and purity of the sample.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Theoretical Exact Mass | 152.0586 g/mol |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to fully assign the proton (¹H) and carbon (¹³C) signals and confirm the connectivity of the molecule.

¹H NMR: This experiment identifies the different types of protons in the molecule based on their chemical environment. For this compound, distinct signals are expected for the aromatic protons on the pyridine (B92270) ring, the protons of the methoxy (B1213986) group, and the protons of the amide group. The splitting patterns (multiplicity) of the aromatic signals, resulting from spin-spin coupling, reveal the substitution pattern on the pyridine ring.

¹³C NMR: This technique provides information on the carbon skeleton. A distinct resonance is expected for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the pyridine ring, and the methoxy carbon. Polarization transfer techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine Ring H-2 | 8.5 - 8.7 | 148 - 150 |

| Pyridine Ring H-5 | 7.9 - 8.1 | 108 - 110 |

| Pyridine Ring H-6 | 8.3 - 8.5 | 142 - 144 |

| Methoxy (-OCH₃) | 3.9 - 4.1 | 54 - 56 |

| Amide (-NH₂) | 7.0 - 7.5 (broad) | N/A |

| Carbonyl (C=O) | N/A | 165 - 167 |

| Pyridine Ring C-3 | N/A | 130 - 132 |

| Pyridine Ring C-4 | N/A | 163 - 165 |

Note: Predicted values are based on standard chemical shift ranges and may vary depending on solvent and experimental conditions.

X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis with Biological Targets

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been successfully applied to this compound, not only to determine its own structure but also to visualize its interaction with its biological target, Nicotinamide (B372718) N-methyltransferase (NNMT).

Co-crystallization of this compound (referred to in some studies as JBSNF-000088) with both human and mouse NNMT has provided critical insights into its mechanism of action. nih.gov X-ray diffraction analysis of these co-crystals revealed the compound bound within the nicotinamide pocket of the enzyme. nih.govnih.gov For instance, the crystal structure of this compound in complex with human NNMT was determined at a resolution of 2.48 Å. nih.gov

These structural studies show that the pyridine ring of the inhibitor stacks between key amino acid residues, such as Tyr-204 and Leu-164. nih.gov The amide group forms hydrogen bonds with residues like Ser-201 and Ser-213, while the methoxy group interacts with Tyr-20. nih.gov Interestingly, the co-crystal structures revealed that the bound molecule was the N-methylated product of this compound, indicating that the compound acts as a slow-turnover substrate. nih.gov This detailed structural information is invaluable for understanding the inhibitor's binding mode and for guiding the rational design of new, more potent inhibitors.

Table 3: Crystallographic Data for this compound (JBSNF-000088) in Complex with Human NNMT

| Parameter | Value |

|---|---|

| PDB Code | 6DTN researchgate.net |

| Resolution | 2.48 Å nih.gov |

| Space Group | P2₁ nih.gov |

| Key Interacting Residues | Tyr-20, Leu-164, Ser-201, Tyr-204, Ser-213 nih.gov |

| Binding Pocket | Nicotinamide binding site nih.gov |

Emerging Research Directions and Future Perspectives

Identification of Novel Therapeutic Applications beyond Current Scope

The established role of 4-Methoxynicotinamide as an NNMT inhibitor has paved the way for its investigation in diseases where NNMT is implicated, extending beyond metabolic syndrome. The dysregulation of NNMT has been linked to the pathophysiology of various cancers and neurodegenerative diseases, making these promising new avenues for therapeutic intervention with this compound.

Elevated NNMT expression is a documented feature in several cancers, where it is associated with poor prognosis and the promotion of cancer cell plasticity and metastasis. nih.govembopress.org Research has indicated that NNMT is a potential prognostic biomarker in various cancers, including colon, head and neck, and ovarian cancers. nih.gov Inhibition of NNMT is therefore being explored as a potential anti-cancer strategy. While direct studies on this compound in specific cancer models are still emerging, its known inhibitory action on NNMT provides a strong rationale for its investigation as a potential therapeutic agent in oncology. The mechanism would likely involve the modulation of the tumor microenvironment and the reversal of epigenetic changes that drive cancer progression. embopress.org

Similarly, the field of neurodegeneration presents a significant opportunity for the application of this compound. Increased expression of NNMT has been observed in the brains of patients with neurodegenerative conditions such as Alzheimer's and Parkinson's disease. nih.gov The overexpression of NNMT in neuronal cells is thought to contribute to the pathological processes of these diseases. nih.gov The therapeutic potential of nicotinamide (B372718), a related compound, has been explored in a mouse model of Huntington's disease, where it showed neuroprotective effects. nih.gov Given that this compound is a nicotinamide analog and a potent NNMT inhibitor, it is hypothesized that it could offer therapeutic benefits in neurodegenerative disorders by mitigating the detrimental effects of elevated NNMT levels.

Application in Chemical Biology as Advanced Molecular Probes

The development of potent and selective small molecule inhibitors of enzymes has been a cornerstone of chemical biology, providing invaluable tools to dissect complex biological processes. In this context, this compound and its analogs are emerging as potential advanced molecular probes for studying the function and regulation of NNMT.

A key requirement for a chemical probe is the ability to selectively engage its target in a complex biological system. Potent and selective inhibitors of NNMT, such as the azaindoline carboxamides, are being developed and characterized as in vivo chemical probes. nih.gov These probes can be used to investigate the physiological and pathological roles of NNMT with high precision. While this compound itself may require further characterization to fully meet the stringent criteria of a chemical probe, its established in vivo activity and known mechanism of action make it a valuable lead compound for the design of more advanced probes. nih.gov Such probes could be instrumental in validating NNMT as a therapeutic target in various diseases and in elucidating the downstream consequences of its inhibition.

Challenges and Opportunities in the Translational Research of this compound

The path from a promising preclinical compound to a clinically approved therapeutic is fraught with challenges. The translational research of this compound is no exception, facing hurdles that must be overcome to realize its full therapeutic potential. However, these challenges are counterbalanced by significant opportunities for innovation and development.

One of the primary challenges in the clinical translation of any new chemical entity is ensuring its safety and minimizing off-target effects. While some NNMT inhibitors have shown a good safety profile in preclinical studies, the potential for off-target interactions remains a concern that requires thorough investigation. nih.gov For therapeutic applications in neurodegenerative diseases, the ability of this compound to efficiently cross the blood-brain barrier is a critical hurdle that needs to be addressed. Furthermore, the large-scale and cost-effective synthesis of this compound is a practical challenge that will need to be overcome for its widespread clinical use. The synthesis of structurally related compounds, such as Lamivudine, has faced similar challenges, highlighting the need for efficient and scalable synthetic routes. researchgate.net

Despite these challenges, the opportunities for the translational research of this compound are substantial. Its proven efficacy in animal models of metabolic disease provides a strong foundation for its clinical development in this area. nih.govmedchemexpress.com The growing understanding of NNMT's role in a variety of diseases opens up a wide range of potential therapeutic indications. nih.govnih.govnih.gov The development of other potent and selective NNMT inhibitors provides a rich landscape for structure-activity relationship studies, which can inform the design of second-generation analogs of this compound with improved pharmacokinetic and pharmacodynamic properties. medchemexpress.com The successful scale-up of cocrystals of nicotinamide with other active pharmaceutical ingredients using techniques like hot-melt extrusion also suggests potential manufacturing strategies for this compound formulations. nih.gov

Interactive Data Table: Research Findings on NNMT Inhibition

| Finding | Implication for this compound | Key Compound(s) Mentioned | Reference(s) |

| NNMT expression is elevated in various cancers and correlates with poor prognosis. | Potential therapeutic application in oncology. | - | nih.govembopress.org |

| Increased NNMT expression observed in neurodegenerative disease models. | Potential therapeutic application in neurology. | Nicotinamide | nih.govnih.gov |

| Development of potent NNMT inhibitors as in vivo chemical probes. | Potential utility as a research tool in chemical biology. | Azaindoline carboxamide 38 | nih.gov |

| Small-molecule NNMT inhibitors improve metabolic parameters in animal models. | Strong rationale for clinical development in metabolic disorders. | This compound (JBSNF-000088), 5-amino-1-methylquinoline | nih.gov |

| Challenges in translational research include off-target effects and blood-brain barrier penetration. | Need for thorough safety profiling and potential for medicinal chemistry optimization. | - | nih.gov |

Q & A

Basic: What are the key considerations for optimizing the synthesis yield of 4-Methoxynicotinamide in laboratory settings?

Answer:

To optimize synthesis yield, focus on:

- Reaction Conditions : Use NaH for deprotonation of intermediates and phosgene for isocyanate formation, as these steps are critical for carbamoylation .

- Purification : Employ column chromatography (e.g., hexanes:ethyl acetate gradients) and recrystallization (ethyl acetate:ethanol mixtures) to isolate high-purity (>99% HPLC) product .

- Monitoring : Track reaction progress via TLC and confirm purity using HPLC. For example, achieved 35% yield over two steps by avoiding intermediate purification .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Answer:

- 1H/13C NMR : Key signals include methoxy protons (δ ~3.93 ppm) and aromatic carbons (δ 151.5–168.9 ppm). Splitting patterns (e.g., doublets at J = 5.8–6.0 Hz) confirm substitution on the pyridine ring .

- HRMS : Validate molecular identity (e.g., observed m/z 152.0587 vs. calculated 152.0586 for C7H8N2O2) .

- Data Interpretation : Cross-reference spectral data with synthetic intermediates (e.g., 3-cyano-4-methoxypyridine) to rule out residual impurities .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

Answer:

- Systematic Review : Apply Cochrane guidelines to assess study heterogeneity (e.g., variations in assay conditions, cell lines, or dosage) .

- Comparative Analysis : Replicate experiments under standardized conditions (e.g., solvent: DMSO concentration ≤0.1%) to isolate confounding variables .

- Statistical Methods : Use ANOVA or regression models to evaluate dose-response relationships and identify outliers .

Advanced: What strategies are recommended for investigating the metabolic stability of this compound in in vitro models?

Answer:

- Liver Microsome Assays : Incubate with NADPH-regenerating systems and quantify parent compound depletion via LC-MS/MS .

- Enzyme Kinetics : Determine Michaelis-Menten parameters (Km, Vmax) using substrate depletion curves .

- Controls : Include positive controls (e.g., verapamil for CYP3A4 activity) and assess nonspecific binding to microsomal proteins .

Basic: What steps are critical for ensuring reproducibility in the synthesis and characterization of this compound?

Answer:

- Protocol Documentation : Report exact reaction times, temperatures, and solvent ratios (e.g., 1:2 hexanes:ethyl acetate for chromatography) .

- Analytical Validation : Provide raw NMR/HRMS data and chromatograms in supplementary materials .

- Reagent Purity : Use ≥98% purity starting materials and anhydrous solvents to minimize side reactions .

Advanced: How should researchers design experiments to elucidate the mechanism of action of this compound at the molecular level?

Answer:

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes like nicotinamidases .

- Kinetic Studies : Measure inhibition constants (Ki) using steady-state assays with varying substrate concentrations .

- Mutagenesis : Engineer enzyme active-site mutants (e.g., alanine scanning) to validate binding residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.